Cas no 92855-64-6 (6-(Benzyloxy)-1H-indole-3-carbaldehyde)

6-(Benzyloxy)-1H-indole-3-carbaldehyde structure
92855-64-6 structure
商品名:6-(Benzyloxy)-1H-indole-3-carbaldehyde
CAS番号:92855-64-6
MF:C16H13NO2
メガワット:251.279924154282
MDL:MFCD00056931
CID:61585
PubChem ID:22014791

6-(Benzyloxy)-1H-indole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 6-Benzyloxyindole-3-carbaldehyde
    • 6-BENZYLOXYINDOLE-3-CARBOXALDEHYDE
    • 6-phenylmethoxy-1H-indole-3-carbaldehyde
    • Indole-3-carboxaldehyde,6-(benzyloxy)- (7CI)
    • 3-Formyl-6-benzyloxy-1H-indole
    • 6-Benzyloxy-1H-indole-3-carboxaldehyde
    • 6-(benzyloxy)-1H-indole-3-carbaldehyde
    • 6-Benzyloxyindole-3-aldehyde
    • PubChem7697
    • UUKFCVCTRWNXBI-UHFFFAOYSA-N
    • SBB067557
    • BBL028070
    • STK931234
    • 6-benzyloxy-1H-indole-3-carbaldehyde
    • 6-(phenylmethoxy)indole-3-carbaldehyde
    • NCGC003420
    • 6-(Phenylmethoxy)-1H-indole-3-carboxaldehyde (ACI)
    • Indole-3-carboxaldehyde, 6-(benzyloxy)- (7CI)
    • A844369
    • 6-phenylmethoxy-1H-indole-3-carboxaldehyde
    • SY042797
    • EN300-178087
    • CS-W022445
    • AB01333957-02
    • SCHEMBL1418239
    • 92855-64-6
    • AKOS005259126
    • Z1741974676
    • MFCD00056931
    • DTXSID50621502
    • 6-benzyloxyindole-3-carboxaldehyde, AldrichCPR
    • ALBB-035503
    • B-1890
    • AC-18167
    • PS-7464
    • DB-001713
    • NCGC00342024-01
    • 1H-Indole-3-carboxaldehyde, 6-(phenylmethoxy)-
    • 6-(Benzyloxy)-1H-indole-3-carbaldehyde
    • MDL: MFCD00056931
    • インチ: 1S/C16H13NO2/c18-10-13-9-17-16-8-14(6-7-15(13)16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2
    • InChIKey: UUKFCVCTRWNXBI-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C2C(=CC(=CC=2)OCC2C=CC=CC=2)NC=1

計算された属性

  • せいみつぶんしりょう: 251.09500
  • どういたいしつりょう: 251.095
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 301
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • トポロジー分子極性表面積: 42.1

じっけんとくせい

  • 密度みつど: 1.267
  • ふってん: 474.2℃ at 760 mmHg
  • フラッシュポイント: 240.6°C
  • 屈折率: 1.698
  • PSA: 42.09000
  • LogP: 3.55940

6-(Benzyloxy)-1H-indole-3-carbaldehyde セキュリティ情報

  • 危害声明: Irritant
  • 危険カテゴリコード: 43
  • セキュリティの説明: 36/37
  • 危険物標識: Xi

6-(Benzyloxy)-1H-indole-3-carbaldehyde 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-(Benzyloxy)-1H-indole-3-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-178087-0.1g
6-(benzyloxy)-1H-indole-3-carbaldehyde
92855-64-6 95%
0.1g
$19.0 2023-09-20
Enamine
EN300-178087-0.5g
6-(benzyloxy)-1H-indole-3-carbaldehyde
92855-64-6 95%
0.5g
$21.0 2023-09-20
Enamine
EN300-178087-1.0g
6-(benzyloxy)-1H-indole-3-carbaldehyde
92855-64-6 95%
1.0g
$26.0 2023-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069181-100mg
6-Benzyloxyindole-3-carbaldehyde
92855-64-6 98%
100mg
¥62.00 2024-04-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B53620-1g
6-Benzyloxyindole-3-carbaldehyde
92855-64-6 97%
1g
¥225.0 2022-10-09
abcr
AB235577-10 g
6-Benzyloxyindole-3-carboxaldehyde, 97%; .
92855-64-6 97%
10 g
€420.10 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069181-5g
6-Benzyloxyindole-3-carbaldehyde
92855-64-6 98%
5g
¥1060.00 2024-04-25
abcr
AB235577-5g
6-Benzyloxyindole-3-carboxaldehyde, 97%; .
92855-64-6 97%
5g
€143.00 2025-02-19
Fluorochem
076615-5g
6-Benzyloxyindole-3-carbaldehyde
92855-64-6 95%
5g
£117.00 2022-03-01
eNovation Chemicals LLC
D554819-25g
6-Benzyloxyindole-3-carbaldehyde
92855-64-6 97%
25g
$2120 2024-05-24

6-(Benzyloxy)-1H-indole-3-carbaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Substituted naphthalene and indole compounds exhibiting selective leukotriene B4 antagonist activity
, United States, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  10 - 20 °C
1.2 Solvents: Dimethylformamide ;  20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, cooled; 1 min, heated
リファレンス
Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease
Yanovsky, Inessa; Finkin-Groner, Efrat; Zaikin, Andrey; Lerman, Lena; Shalom, Hila; et al, Journal of Medicinal Chemistry, 2012, 55(23), 10700-10715

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Phosphorus oxychloride Solvents: Dimethylformamide
リファレンス
Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells
Kwon, Tae Hoon; Yoon, Ik Hwan; Shin, Ji-Sun; Lee, Young Hun; Kwon, Bong Jin; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2571-2574

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  30 min, rt
1.2 Reagents: Water ;  cooled
1.3 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Preparation of pyridazino[4,5-b]indole derivatives with protein kinase inhibiting activity for treating angiogenic disorders and neurodegenerative diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride
リファレンス
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; Stanforth, Stephen P., Organic Reactions (Hoboken, 1997, 49,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C → 45 °C; 2 h, 45 °C
リファレンス
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, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  1 h, < 5 °C
1.2 1 h, < 5 °C; 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C
リファレンス
Enantioselective synthesis of pyrroloindole compounds
, United States, , ,

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Preparation of N-(2-Arylethyl)benzylamines as antagonists of the 5-HT6 receptor
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  1 h, < 5 °C
1.2 1 h, < 5 °C; < 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C; 70 °C → 90 °C; 15 min, 90 °C
リファレンス
An Enantioselective Total Synthesis of (+)-Duocarmycin SA
Schmidt, Michael A. ; Simmons, Eric M. ; Wei, Carolyn S.; Park, Hyunsoo; Eastgate, Martin D., Journal of Organic Chemistry, 2018, 83(7), 3928-3940

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Preparation of benzyloxyindole derivatives as PPARγ agonists
, China, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 0 °C → 45 °C; 2 h, 45 °C
1.2 Reagents: Water ;  0 °C
リファレンス
Iodine-mediated tryptathionine formation facilitates the synthesis of amanitins
Yao, Guiyang ; Knittel, Caroline H.; Kosol, Simone; Wenz, Marius T.; Keller, Bettina G.; et al, Journal of the American Chemical Society, 2021, 143(35), 14322-14331

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  10 - 20 °C; 45 min, 35 °C; 35 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 min, pH 13, reflux
リファレンス
Indole derivatives as cholinesterase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  30 min, 0 °C; 2 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  40 °C; 1 h, 90 °C
リファレンス
Halogen-Bonding-Promoted C-H Malonylation of Indoles under Visible-Light Irradiation
Gao, Xuebo; Chang, Rong; Rao, Junxin; Hao, Danyang; Zhang, Zhuxia ; et al, Journal of Organic Chemistry, 2022, 87(12), 8198-8202

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  45 min, rt; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min; 3 h, reflux
リファレンス
Preparation of (S)-6-hydroxytryptophan and its derivatives, preferably (S)-6-acetyloxy-N-tert-butoxycarbonyl-tryptophan, via enantioselective hydrogenation using a chiral rhodium catalyst as building blocks for the synthesis of amanitin derivatives or amatoxin drug conjugates
, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ;  25 - 30 °C; 24 h, 30 °C → 88 °C; 88 °C → rt
リファレンス
Process for preparation of 3-cyanoindole derivatives
, China, , ,

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Preparation of pyridazino[4,5-b]indole derivatives with protein kinase inhibiting activity for treating angiogenic disorders and neurodegenerative diseases
, United States, , ,

6-(Benzyloxy)-1H-indole-3-carbaldehyde Raw materials

6-(Benzyloxy)-1H-indole-3-carbaldehyde Preparation Products

6-(Benzyloxy)-1H-indole-3-carbaldehyde 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:92855-64-6)6-(Benzyloxy)-1H-indole-3-carbaldehyde
A10956
清らかである:99%/99%
はかる:25g/100g
価格 ($):218.0/870.0